molecular formula C17H19ClN2O5 B2517209 Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 877800-39-0

Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B2517209
M. Wt: 366.8
InChI Key: ABEZMYCAMQCYLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including modified Claisen ester condensation reactions, saponification, decarboxylation, and substitution reactions. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine was achieved through a five-step reaction with an overall yield of 34.3% and involved the use of reagents such as ZnCl2, POCl3, and triethyl orthoformate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a piperazine ring, a chlorinated aromatic moiety, and a carboxylate ester. The presence of a 6-chloro-7-hydroxy-2-oxochromen-4-yl group suggests a chromone derivative, which is a bicyclic system consisting of a benzopyranone structure. The molecular structure analysis of similar compounds has been crucial in understanding their binding profiles and pharmacological activities .

Chemical Reactions Analysis

Chemical reactions involving piperazine derivatives often include substitutions at the piperazine nitrogen or at other reactive sites on the molecule. For example, the alkylation and acylation of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate were used to prepare derivatives of β-amino acids . These types of reactions could be relevant for the functionalization of the piperazine moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the core structure. The presence of a chlorinated chromone could confer certain photophysical properties, while the piperazine ring could influence the compound's solubility and basicity. The pharmacokinetic profiles of similar compounds, such as the broad antibacterial agent 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, have been studied to assess their potential for treating systemic infections . These properties are essential for determining the compound's suitability for pharmaceutical applications.

Scientific Research Applications

Chemistry and Synthesis Applications

  • Decyclization and Derivatization : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates showed reactivity with secondary amines, including piperazine, to afford N,N′-disubstituted piperazine derivatives. This showcases the compound's role in synthesizing diverse piperazine-based derivatives with potential application in drug development and material science (Vasileva et al., 2018).

Biological Activity

  • Antimicrobial Activity : Derivatives such as those obtained from reactions involving ethyl piperazine-1-carboxylate showed antimicrobial activity. This indicates potential for the development of new antimicrobial agents based on structural modifications of the piperazine moiety (Başoğlu et al., 2013). Additionally, compounds synthesized from piperazine and its derivatives, including those with modifications similar to Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, have been evaluated for antimicrobial activities, suggesting their potential use in combating bacterial and fungal infections (Bektaş et al., 2007).

Pharmacological Potential

  • Drug Development : The structural features of piperazine derivatives, including the potential for modification and interaction with biological targets, highlight their significance in drug development. The study of their synthesis, characterization, and biological evaluation, especially in terms of antimicrobial and potentially other activities, underscores their versatility and utility in creating new therapeutic agents (Sharma et al., 2014).

properties

IUPAC Name

ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5/c1-2-24-17(23)20-5-3-19(4-6-20)10-11-7-16(22)25-15-9-14(21)13(18)8-12(11)15/h7-9,21H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEZMYCAMQCYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

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